molecular formula C14H15NOS B5209380 3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one

3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one

Cat. No.: B5209380
M. Wt: 245.34 g/mol
InChI Key: SOGNQFOKMKWVMI-UHFFFAOYSA-N
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Description

3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 4-position and a sulfanylbutanone moiety at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylquinoline-2-thiol with 3-chlorobutan-2-one in the presence of a base such as sodium ethoxide. The reaction is typically carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the quinoline ring can undergo electrophilic substitution reactions with reagents such as bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Bromine, nitric acid

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Brominated or nitrated quinoline derivatives

Scientific Research Applications

3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanyl group can form covalent bonds with thiol groups in proteins, inhibiting their activity. These interactions contribute to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylquinoline-2-thiol: A precursor in the synthesis of 3-(4-Methylquinolin-2-yl)sulfanylbutan-2-one.

    3-Chlorobutan-2-one: Another precursor used in the synthesis.

    Quinoline derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the quinoline ring and the sulfanylbutanone moiety allows for diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-(4-methylquinolin-2-yl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-9-8-14(17-11(3)10(2)16)15-13-7-5-4-6-12(9)13/h4-8,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGNQFOKMKWVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC(C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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